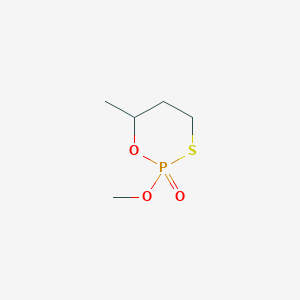
2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromothiophene and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the bromothiophene and methoxyphenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate diols with aldehydes or ketones.
Substitution Reactions: Introduction of the bromothiophene and methoxyphenyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the bromine substituent or the dioxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
科学的研究の応用
2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing specific pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-2-(4-methoxyphenyl)-1,3-dioxolane
- 2-(4-Bromothiophen-2-yl)-2-phenyl-1,3-dioxolane
Uniqueness
The presence of both the bromothiophene and methoxyphenyl groups in 2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane may confer unique properties, such as specific electronic or steric effects, that distinguish it from similar compounds.
特性
CAS番号 |
111690-61-0 |
|---|---|
分子式 |
C14H13BrO3S |
分子量 |
341.22 g/mol |
IUPAC名 |
2-(4-bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H13BrO3S/c1-16-12-4-2-10(3-5-12)14(17-6-7-18-14)13-8-11(15)9-19-13/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
WYYASMMLXMSSFH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(OCCO2)C3=CC(=CS3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


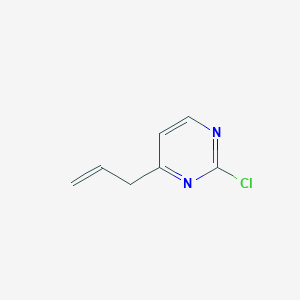
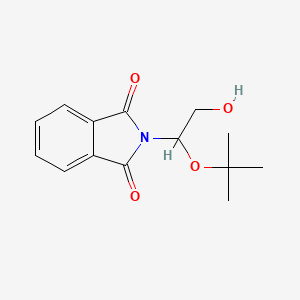
![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
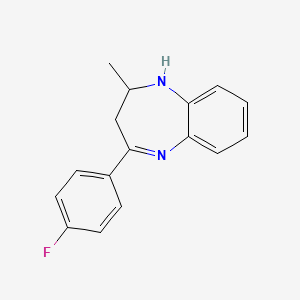
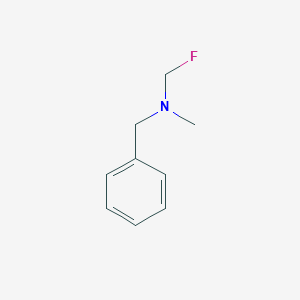
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
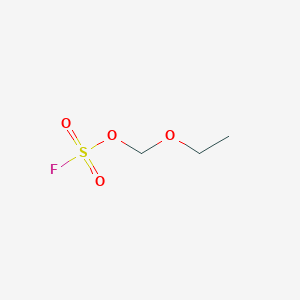
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)


![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
